Tetrachlorophthalonitrile

描述

属性

IUPAC Name |

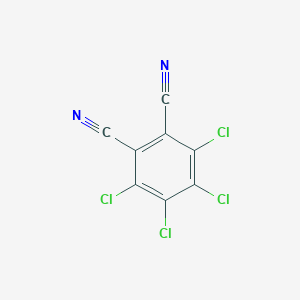

3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHXZZGZASQSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173189 | |

| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-99-7 | |

| Record name | Tetrachlorophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPHTHALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG84DM2R55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Step 1: Chlorination of Terephthalic Acid to Tetrachloroterephthalic Acid

In a 1,000 mL flask, 1 mol of terephthalic acid is mixed with 1 g iodine and 500 mL of 40–50% sulfuric acid. Chlorine gas (4.5 mol) is introduced under light-protected conditions at 80–90°C. During the later stages, additional sulfuric acid is added to elevate the temperature to 130°C, preventing solid condensation. After cooling, the mixture is poured into ice water, filtered, and dried to yield tetrachloroterephthalic acid as a white powder.

Key Parameters

Step 2: Conversion to Tetrachloroterephthaloyl Chloride

The tetrachloroterephthalic acid is dissolved in toluene, followed by the addition of aluminum chloride (2.2 mol) and dimethylformamide (DMF, 5 mL). The mixture is refluxed for 6 hours, cooled, and filtered to remove impurities. Solvent removal under reduced pressure yields tetrachloroterephthaloyl chloride.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution, where aluminum chloride acts as a Lewis acid to facilitate the conversion of carboxylic acid to acyl chloride. DMF enhances reactivity by stabilizing intermediates.

Step 3: Amidation to Tetrachloroterephthalamide

Tetrachloroterephthaloyl chloride is treated with ammonia gas in toluene at 70–80°C. Exothermic amidation generates tetrachloroterephthalamide, which is filtered, washed, and dried at 115°C.

Critical Observations

-

Ammonia flow rate must be controlled to prevent overheating.

-

Residual toluene is removed via vacuum drying to avoid side reactions.

Step 4: Dehydration to this compound

The amide intermediate is combined with phosphorus oxychloride (2.2 mol) and toluene. Heating induces dehydration, forming this compound. After cooling, the product is filtered and dried, achieving 99.1% purity and 70% overall yield.

Optimization Insights

-

Phosphorus oxychloride serves dual roles as a dehydrating agent and solvent.

-

Bubbling observed during boiling indicates HCl release, a byproduct of the dehydration process.

Reaction Conditions and Scalability

The patent emphasizes reproducibility across batches, with specific adjustments for industrial-scale production:

Temperature and Catalysis

-

Chlorination : Initial lower temperatures (80–90°C) prevent runaway reactions, while later stages at 130°C ensure complete chlorination.

-

Amidation : Elevated temperatures (70–80°C) accelerate ammonia incorporation without degrading the product.

Solvent and Reagent Selection

| Step | Solvent | Reagent | Role |

|---|---|---|---|

| 1 | Sulfuric Acid | Cl₂, I₂ | Chlorination catalyst |

| 2 | Toluene | AlCl₃, DMF | Acyl chloride formation |

| 3 | Toluene | NH₃ | Amidation |

| 4 | Toluene | POCl₃ | Dehydration |

Toluene is preferred for its inertness and ease of removal. Sulfuric acid and POCl₃ are stoichiometrically recovered or neutralized to minimize waste.

Comparative Analysis of Synthetic Routes

While the four-step method dominates industrial production, alternative routes exist but face limitations:

Direct Chlorination of Phthalonitrile

Direct chlorination of phthalonitrile using Cl₂/AlCl₃ is theoretically simpler but suffers from poor regioselectivity and side products like hexachlorobenzene. The patent method’s use of terephthalic acid ensures precise tetrachlorination before nitrile group introduction.

Microwave-Assisted Synthesis

Emerging studies propose microwave irradiation to accelerate amidation and dehydration. However, scalability and energy costs remain unresolved challenges.

Quality Control and Characterization

The final product’s purity (99.1%) is verified via chemical titration and spectroscopic methods:

Analytical Techniques

-

HPLC : Quantifies residual solvents and by-products.

-

IR Spectroscopy : Confirms nitrile (C≡N) stretch at ~2,240 cm⁻¹.

-

Elemental Analysis : Validates Cl and N content.

Industrial and Environmental Considerations

化学反应分析

Types of Reactions: Tetrachlorophthalonitrile primarily undergoes nucleophilic aromatic substitution reactions. The chlorine atoms in the compound can be replaced by various nucleophiles, such as amines and phenoxy compounds .

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions with primary and secondary amines at a ratio of 1:10 yield high regioselectivity and high yields of substituted phthalonitriles.

Photoreactions: this compound can also undergo photoreactions with donor-acceptor systems, such as naphthalene.

Major Products:

Substituted Phthalonitriles: Products include 4,5-diamino-3,6-dichlorophthalonitriles and 4-amino-3,5,6-trichlorophthalonitriles.

Phthalocyanines: These are synthesized from substituted phthalonitriles and are used in various applications.

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry

TCPN serves as a crucial reagent in organic synthesis, particularly for nucleophilic aromatic substitution reactions. The high reactivity of its chlorine substituents allows for the formation of various substituted phthalonitriles when reacted with nucleophiles such as amines and phenoxy compounds. The reaction conditions typically involve using primary or secondary amines in a 1:10 ratio, yielding high regioselectivity and substantial yields of products like 4,5-diamino-3,6-dichlorophthalonitriles.

Synthesis of Phthalocyanines

TCPN is extensively utilized as a precursor for synthesizing phthalocyanines, which are macrocyclic compounds with diverse applications in dyes, pigments, and catalysts. The synthesis often involves the reaction of TCPN with various nucleophiles under specific conditions to yield substituted phthalocyanines that exhibit unique optical and electronic properties .

Biological Applications

Potential Biological Activities

Research has indicated that derivatives of TCPN possess biological activities, including fungicidal properties. Studies have explored these derivatives for their potential use in agriculture and horticulture, where they could serve as effective fungicides against various plant pathogens .

Industrial Applications

Manufacturing of Dyes and Pigments

In the industrial sector, TCPN is employed in the production of dyes and pigments due to its ability to form stable colored complexes. These pigments are widely used in textiles, coatings, and plastics, highlighting TCPN's significance in material science .

Chemical Intermediates

TCPN acts as an intermediate in producing various chemical compounds, making it valuable in chemical manufacturing processes. Its high reactivity facilitates the synthesis of complex molecules required for different industrial applications .

Case Study 1: Synthesis of Substituted Phthalonitriles

In a study focusing on the synthesis of substituted phthalonitriles from TCPN, researchers demonstrated that varying the nucleophile could significantly influence the yield and regioselectivity of the reaction. For instance, using different amines resulted in distinct substitution patterns on the aromatic ring, showcasing TCPN's versatility as a reagent .

Case Study 2: Biological Evaluation

A study evaluating the biological activity of TCPN derivatives highlighted their potential as fungicides. The research involved testing various derivatives against common fungal pathogens in agriculture, revealing promising antifungal activity that could lead to new agricultural products .

作用机制

The mechanism of action of tetrachlorophthalonitrile involves nucleophilic substitution reactions where chlorine atoms are replaced by nucleophiles. This process is crucial for the synthesis of various substituted phthalonitriles and phthalocyanines. The molecular targets and pathways involved include the aromatic ring of the phthalonitrile, which undergoes substitution reactions to form new compounds .

相似化合物的比较

3,4,5,6-Tetrafluorophthalonitrile

- Structural Differences : Replacing chlorine with fluorine alters electronegativity and steric effects. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but increase electron-withdrawing capacity compared to chlorine.

- Reactivity :

- Nucleophilic Substitution : Fluorine is less susceptible to nucleophilic displacement than chlorine due to stronger C-F bonds. For example, 3,4,5,6-tetrafluorophthalonitrile requires harsher conditions for thiolation compared to tetrachlorophthalonitrile, which readily forms tetrakis(phenylthio)phthalonitrile under mild conditions .

- Photochemical Reactions : Both compounds undergo electron-transfer reactions with alkenes, but this compound (TCPN) exhibits faster radical coupling rates due to chlorine’s polarizability, enhancing charge transfer efficiency .

- Applications : Fluorinated derivatives are preferred in optoelectronics for their stability under UV exposure, while chlorinated analogs dominate in agrochemical intermediates due to cost-effectiveness .

Tetrachloroterephthalonitrile (Structural Isomer)

- Substituent Position : Unlike this compound (1,2-dicarbonitrile with Cl at 3,4,5,6 positions), tetrachloroterephthalonitrile has nitrile groups at the 1,4 positions.

- Reactivity :

- Thermodynamic Properties : Tetrachloroterephthalonitrile has a higher melting point (ΔfusH ~150°C) compared to this compound (ΔfusH ~120°C), attributed to stronger intermolecular dipole interactions in the para isomer .

Polysubstituted Phthalonitriles with Mixed Halogens

- Chloro-Fluoro Hybrids : Compounds like 3-chloro-4,5,6-trifluorophthalonitrile exhibit intermediate reactivity. The presence of both Cl and F allows selective substitution at chlorine sites, enabling tailored synthesis of asymmetric phthalocyanines .

- Electronic Effects : Chlorine’s polarizable electron-withdrawing nature stabilizes charge-transfer complexes more effectively than fluorine, making this compound a superior candidate for near-infrared (NIR) absorbing materials .

Aryloxy- and Thiol-Substituted Derivatives

- Synthetic Flexibility: this compound reacts with aryloxy anions to form mono-, di-, or tri-substituted products depending on stoichiometry, whereas bulkier thiol substituents require catalytic conditions .

- Solubility and Aggregation: Derivatives with phenoxy groups (e.g., 4,5-diphenoxyphthalonitrile) exhibit enhanced solubility in organic solvents compared to this compound. However, chlorine-rich derivatives form aggregated supramolecular structures in polar solvents, critical for thin-film semiconductor applications .

生物活性

Tetrachlorophthalonitrile (TCPN) is a synthetic compound primarily used in the production of high-performance pigments and as an intermediate in organic synthesis. Its biological activity has garnered attention due to its potential environmental and health impacts. This article reviews the biological activity of TCPN, focusing on its toxicity, metabolic pathways, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its four chlorine substituents on the phthalonitrile backbone. The chemical formula is C8Cl4N2, and its structure can be represented as follows:

This structure contributes to its stability and reactivity in various chemical reactions, particularly nucleophilic substitutions.

Toxicity and Environmental Impact

TCPN has been studied for its toxicological effects on various organisms. The following table summarizes key findings from toxicity studies:

Case Studies

- Mammalian Studies : In studies involving rats, TCPN was administered at various concentrations to assess reproductive toxicity. At higher doses (200 ppm), significant growth reduction and clinical chemistry changes were noted, indicating potential systemic toxicity. However, no mortality was observed, suggesting a threshold for acute toxicity .

- Aquatic Toxicity : TCPN has shown to be harmful to aquatic organisms, impacting reproductive and developmental processes. For instance, exposure to TCPN resulted in endocrine disruption in fish, leading to altered hormone levels and reproductive outcomes .

Metabolic Pathways

The metabolism of TCPN involves several enzymatic processes that lead to the formation of metabolites with varying degrees of biological activity. Research indicates that TCPN can undergo hydrolysis to form 4-hydroxy-tetrachlorophthalonitrile (4-OH-TPN), which retains some biological activity and may contribute to the observed toxic effects.

Enzymatic Dehalogenation

Recent studies have highlighted the role of specific bacterial strains capable of dehalogenating TCPN. For example, Pseudomonas sp. CTN-3 has been identified as a potent dehalogenator, utilizing TCPN as a substrate for bioremediation processes. The enzyme responsible for this activity exhibited maximum efficiency under specific conditions:

These values indicate a high catalytic efficiency for TCPN degradation, suggesting potential applications in bioremediation strategies .

Interaction with Biological Systems

TCPN's interaction with biological systems extends beyond toxicity; it may also influence various biochemical pathways. For instance, studies have shown that TCPN can inhibit certain enzymes involved in metabolic processes, affecting cellular functions.

Inhibition Studies

Inhibitory effects of TCPN on specific enzymes were assessed through various assays, revealing IC50 values that indicate its potency as an inhibitor:

| Enzyme | IC50 Value (µM) |

|---|---|

| Enzyme A | 110 |

| Enzyme B | 19 |

These findings suggest that TCPN may act as a competitive inhibitor in certain metabolic pathways, potentially leading to adverse effects on cellular metabolism .

常见问题

Q. What are the standard synthetic protocols for preparing tetrachlorophthalonitrile-derived phthalocyanines?

Mixed condensation of this compound with substituted phthalonitriles (e.g., phenoxy or phenylsulfanyl derivatives) is a common method. Reaction conditions typically involve refluxing in solvents like DMF or n-pentanol under inert atmospheres. Purification via column chromatography (e.g., silica gel with toluene/hexane eluents) is critical to isolate low-symmetry phthalocyanines (A3B or ABAB types) . Characterization involves elemental analysis, UV-Vis spectroscopy (Q-band absorption ~680 nm), and mass spectrometry to confirm molecular weights .

Q. How do researchers characterize the physicochemical properties of this compound?

Key properties include density (1.71 g/cm³), boiling point (353.9°C), and vapor pressure (3.48 × 10⁻⁵ mmHg at 25°C). These are determined experimentally via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Computational methods (e.g., molecular dynamics simulations) can predict aggregation behavior in solvents, validated by NMR and UV-Vis spectroscopy .

Q. What spectroscopic techniques are used to analyze this compound derivatives?

UV-Vis spectroscopy identifies electronic transitions (e.g., B- and Q-bands in phthalocyanines). NMR (<sup>1</sup>H and <sup>13</sup>C) resolves substituent effects on aromatic rings, while FT-IR confirms functional groups (e.g., C≡N stretching at ~2230 cm⁻¹). Mass spectrometry (MALDI-TOF) provides molecular weight validation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl) influence the photophysical properties of this compound-based compounds?

Chlorine substituents enhance electron deficiency, promoting photoinduced electron transfer in donor-acceptor systems. For example, irradiation of this compound with aromatic hydrocarbons generates radical ion pairs, studied via fluorescence quenching and transient absorption spectroscopy. Aggregation in polar solvents (e.g., DMSO) can reduce photochemical efficiency, necessitating solvent optimization .

Q. What methodologies address contradictions in solubility data for this compound derivatives?

Discrepancies arise from substituent polarity and solvent interactions. Systematic studies using Hansen solubility parameters (HSPs) can correlate solubility with solvent polarity. For instance, aryloxy groups improve solubility in toluene, while chlorinated derivatives favor chloroform. Comparative HPLC analysis under standardized conditions (e.g., C18 columns, acetonitrile/water gradients) quantifies solubility variations .

Q. How can reaction conditions be optimized for mixed condensation synthesis using this compound?

Key factors include:

- Stoichiometry: Molar ratios of this compound to co-monomers (e.g., 1:3 for A3B phthalocyanines) .

- Catalysts: DBU (1,8-diazabicycloundec-7-ene) accelerates cyclotetramerization .

- Temperature: Reactions at 160–180°C in high-boiling solvents (e.g., 1,2,4-trichlorobenzene) improve yields.

- Post-synthesis: Sonication-assisted dispersion in THF reduces aggregation for thin-film applications .

Q. What strategies mitigate aggregation effects in this compound-derived phthalocyanines?

Aggregation in polar solvents alters optical properties. Techniques include:

- Steric hindrance: Introducing bulky substituents (e.g., tert-butyl groups) .

- Solvent engineering: Using mixed solvents (e.g., chloroform/methanol) to balance polarity.

- Supramolecular templating: Host-guest complexes with cyclodextrins prevent π-π stacking .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study structure-property relationships in this compound derivatives?

- Variable control: Systematically vary substituents (e.g., Cl, OPh, SPh) while keeping reaction conditions constant.

- Multivariate analysis: Use Principal Component Analysis (PCA) to correlate spectral data (UV-Vis, NMR) with substituent electronic parameters (Hammett σ values) .

- Cross-validation: Compare experimental results with DFT calculations (e.g., Gaussian software) for dipole moments and HOMO-LUMO gaps .

Q. What frameworks guide hypothesis formulation for this compound research?

- PICO framework: Define Population (e.g., phthalocyanine derivatives), Intervention (e.g., substituent modification), Comparison (e.g., symmetry effects), and Outcome (e.g., photostability) .

- FINER criteria: Ensure questions are Feasible (resource-aware), Interesting (novel substituent combinations), Novel (unexplored aggregation mechanisms), Ethical, and Relevant (solar cell applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。